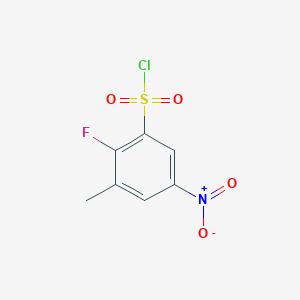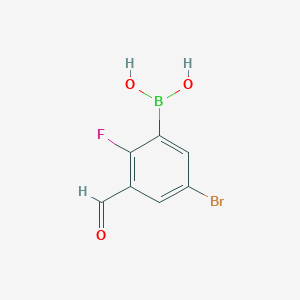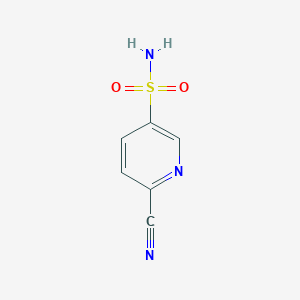
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-amino-1H-pyrazole and tert-butyl alcohol as starting materials[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Reaction Steps: The process involves the following steps:
Amination: The 5-amino-1H-pyrazole is reacted with tert-butyl alcohol in the presence of a strong base to form the tert-butylated intermediate.
Esterification: The intermediate is then esterified with ethyl chloroacetate to produce the final product[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves using catalysts and controlling reaction conditions such as temperature and pressure to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as polar aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Amine derivatives with different substituents.
Substitution Products: Derivatives with different nucleophiles replacing the ethyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic compounds. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways and its potential use in drug development.
Medicine: Research is ongoing to explore its use in medicinal chemistry. Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility makes it valuable in various industrial applications.
Wirkmechanismus
The mechanism by which ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The specific pathways and targets depend on the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
Ethyl 2-(3-tert-butyl-5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of an amino group, leading to variations in reactivity and applications.
Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: Similar to the tert-butyl variant but with a methyl group instead of tert-butyl, affecting its stability and biological activity.
Uniqueness: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate stands out due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKNVALGKYXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)


![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)



![4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol](/img/structure/B1526639.png)



